N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with ethoxy and ethylbenzyl groups, and a tetrahydrothiophene ring with a dioxido functional group.
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide involves multiple steps, typically starting with the preparation of the tetrahydrothiophene ring. The dioxido functional group is introduced through oxidation reactions. The benzamide core is then synthesized and functionalized with ethoxy and ethylbenzyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The dioxido group can participate in further oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The ethoxy and ethylbenzyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido functional group and benzamide core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide can be compared with similar compounds such as:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-N-(4-methylbenzyl)benzamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(4-ethylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-3-17-8-10-18(11-9-17)15-23(20-12-13-28(25,26)16-20)22(24)19-6-5-7-21(14-19)27-4-2/h5-11,14,20H,3-4,12-13,15-16H2,1-2H3 |
InChI Key |
OYXXUEXPYMSEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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